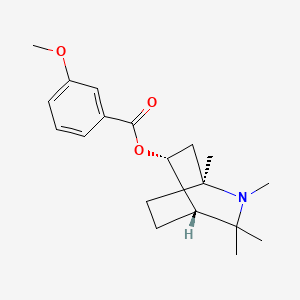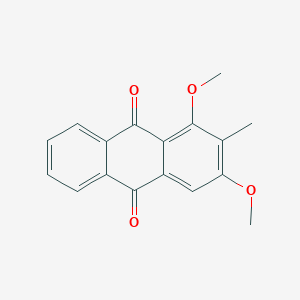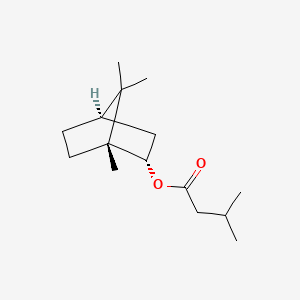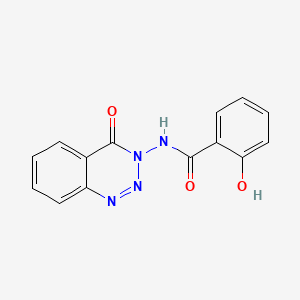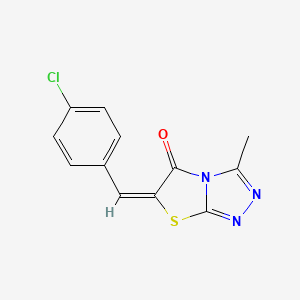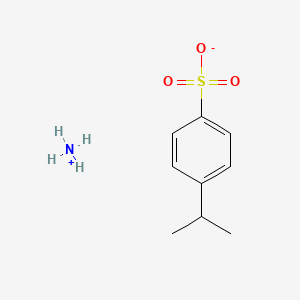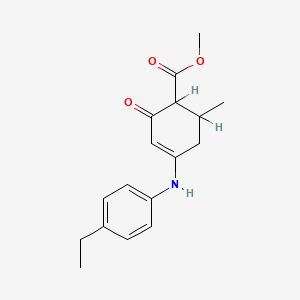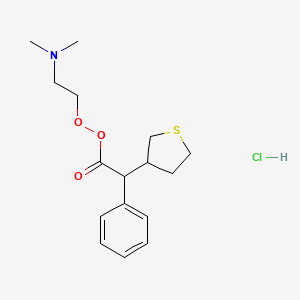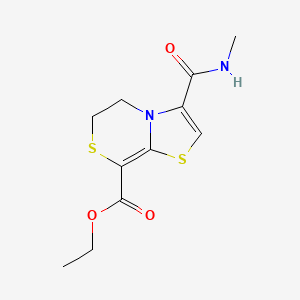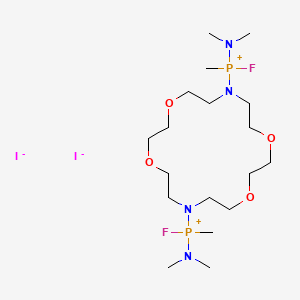
N,N'-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is a complex chemical compound known for its unique structure and properties This compound is part of the crown ether family, which are cyclic chemical compounds that can form stable complexes with certain ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide typically involves multiple steps. The initial step often includes the preparation of diaza-18-crown-6, a macrocyclic compound, through a cyclization reaction involving ethylene glycol and ethylenediamine under acidic conditions. The next step involves the introduction of dimethylamidofluoromethylphosphonite groups through a nucleophilic substitution reaction. Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonite groups to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamido groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted crown ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can form complexes with metal ions, making it useful in studying metal ion transport and storage in biological systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism by which N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide exerts its effects involves the formation of stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the phosphonite groups enhance the binding affinity through additional coordination. This complexation can influence various molecular pathways, including ion transport and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Diaza-18-crown-6: A simpler crown ether without the phosphonite and diiodide groups.
N,N’-Bis(dimethylamido)phosphonite: Lacks the crown ether structure but contains similar phosphonite groups.
Fluoromethylphosphonite derivatives: Compounds with similar phosphonite groups but different overall structures.
Uniqueness
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is unique due to its combination of crown ether and phosphonite functionalities, which provide enhanced binding properties and reactivity. This makes it particularly useful in applications requiring strong and selective metal ion complexation.
Propiedades
Número CAS |
139194-05-1 |
|---|---|
Fórmula molecular |
C18H42F2I2N4O4P2 |
Peso molecular |
732.3 g/mol |
Nombre IUPAC |
dimethylamino-[16-(dimethylamino-fluoro-methylphosphaniumyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-fluoro-methylphosphanium;diiodide |
InChI |
InChI=1S/C18H42F2N4O4P2.2HI/c1-21(2)29(5,19)23-7-11-25-15-17-27-13-9-24(30(6,20)22(3)4)10-14-28-18-16-26-12-8-23;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
GDPPPZWOUSCROJ-UHFFFAOYSA-L |
SMILES canónico |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)F)F.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


